tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate
Description
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is a brominated quinazolinone derivative functionalized with a tert-butyl carbamate group. The quinazolinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer drug development . The bromine substituent at the 6-position enhances electrophilicity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl carbamate group serves as a protective moiety for amines, improving solubility and stability during synthetic processes .
Properties
Molecular Formula |
C13H14BrN3O3 |
|---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-2-oxo-1H-quinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-12(19)17-10-8-6-7(14)4-5-9(8)15-11(18)16-10/h4-6H,1-3H3,(H2,15,16,17,18,19) |
InChI Key |
GPGHPULQQPAZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 6-Bromoanthranilic acid or 6-bromoisatoic anhydride are common precursors to introduce the bromine at the 6-position.
- Anthranilic acid derivatives undergo cyclization reactions to form the quinazolinone nucleus.
Cyclization Methods
- Heating 6-bromoanthranilic acid with suitable reagents (e.g., phosgene equivalents or carbonyldiimidazole) promotes intramolecular cyclization to yield 6-bromo-2-oxo-1,2-dihydroquinazolin-4-one.
- Alternatively, 6-bromoisatoic anhydride reacts with amines or ammonia to form the quinazolinone ring system.
Installation of the tert-Butyl Carbamate Group
The tert-butyl carbamate group is introduced to protect the 4-amino functionality:
- The 4-amino group on the quinazolinone intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to form the tert-butyl carbamate.
- This step typically occurs after formation of the quinazolinone core to avoid interference with cyclization.
Representative Preparation Procedure
Based on general procedures for similar compounds and the data from the literature:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization | 6-Bromoanthranilic acid, phosgene equivalent, solvent (e.g., dichloromethane), heat | Formation of 6-bromo-2-oxo-1,2-dihydroquinazolin-4-one intermediate | 70-85 | Reaction monitored by TLC; purified by recrystallization or chromatography |
| 2. Boc Protection | 6-Bromoquinazolinone intermediate, di-tert-butyl dicarbonate, base (TEA), solvent (e.g., DCM), room temperature | Formation of this compound | 80-90 | Purification by column chromatography |
Alternative Routes and Notes
- Some protocols use isatoic anhydride derivatives which react with amines to form 2-aminobenzamides, followed by cyclization and Boc protection.
- The bromine substituent can also be introduced by selective bromination of the quinazolinone ring using N-bromosuccinimide (NBS) or bromine under controlled conditions, although starting from brominated precursors is preferred for regioselectivity.
- The Boc protection step is crucial to improve solubility and stability for further functionalization or biological testing.
Analytical Data and Characterization
- Melting points for related tert-butyl carbamate quinazolinones typically range around 280–290 °C.
- ^1H NMR spectra show characteristic signals for the tert-butyl group (singlet near 1.4 ppm) and aromatic protons.
- Mass spectrometry confirms the molecular ion peak consistent with the brominated Boc-protected quinazolinone.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Cyclization from 6-bromoanthranilic acid | 6-Bromoanthranilic acid | Phosgene equivalent, Boc2O, base | Heating, room temp for Boc | 70-90 | High regioselectivity, straightforward | Use of toxic phosgene equivalents |
| Isatoic anhydride route | 6-Bromoisatoic anhydride | Amine, Boc2O | Heating, basic conditions | 65-85 | Avoids phosgene, milder | Availability of brominated isatoic anhydride |
| Bromination post-quinazolinone formation | Quinazolinone | NBS or Br2, Boc2O | Controlled bromination, then Boc protection | 50-70 | Flexibility in bromination | Regioselectivity issues |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 of the quinazolinone ring undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. This reaction is pivotal for introducing functional groups such as amines, alkoxides, or thiols:
-
Example : Reaction with primary amines (e.g., methylamine) in DMF at 80°C yields 6-aminoquinazolinone derivatives.
-
Mechanism : The electron-withdrawing carbonyl and carbamate groups activate the aromatic ring, stabilizing the Meisenheimer intermediate during substitution.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
Suzuki–Miyaura Coupling
-
Conditions : PdCl2(dppf) catalyst, Cs2CO3 base, 1,4-dioxane/H2O solvent, 100°C .
-
Outcome : Arylboronic acids couple at position 6 to form biaryl derivatives. For example, coupling with phenylboronic acid produces 6-phenylquinazolinone .
Sonogashira Coupling
-
Conditions : Pd(PtBu3) catalyst, CuI co-catalyst, DMF, 60°C .
-
Outcome : Alkynes (e.g., terminal arylacetylenes) install ethynyl groups at position 6, useful in kinase inhibitor synthesis .
Carbamate Deprotection and Functionalization
The tert-butyl carbamate group serves as a protective group for amines. Acidic or basic hydrolysis removes it, exposing the amine for further reactions:
-
Hydrolysis : Treatment with HCl in dioxane (4 M, 25°C) cleaves the carbamate to yield 4-amino-6-bromo-1,2-dihydroquinazolin-2-one.
-
Applications : The free amine undergoes acylation, sulfonylation, or reductive amination to generate analogs with enhanced pharmacological properties.
Oxidation and Reduction
-
Oxidation : MnO2 or KMnO4 oxidizes the dihydroquinazolinone ring to quinazoline derivatives, altering electronic properties.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the carbonyl group to a hydroxyl group, forming dihydroquinazolinols.
Ring Functionalization via Microwave-Assisted Reactions
Microwave irradiation accelerates reactions at position 2 or 4 of the quinazolinone core:
-
Example : Reaction with trimethyl orthoformate under microwave conditions (100°C, 10 min) introduces methoxymethyl groups .
Table 2: Biological Activity of Modified Derivatives (Selected Data)
| Compound | PI3K-δ IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
|---|---|---|---|
| 33 | 3.2 | 9 | 61 |
| 40a | 4.1 | 14 | 3470 |
| Control (TSA) | - | 9 | 61 |
Notes: Derivatives like 33 and 40a demonstrate dual PI3K/HDAC inhibition, highlighting the therapeutic potential of functionalized quinazolinones .
Mechanistic Insights
-
Electronic Effects : The carbamate group increases electron density at position 4, while bromine withdraws electrons at position 6, directing reactivity to these sites.
-
Steric Considerations : The tert-butyl group hinders nucleophilic attack at the carbamate oxygen, enhancing stability during storage.
This compound’s adaptability in cross-coupling, substitution, and deprotection reactions makes it indispensable for synthesizing bioactive molecules. Experimental protocols and biological data validate its utility in developing kinase inhibitors and epigenetic modulators.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agents: Quinazolinone derivatives, including tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate, are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the carbamate group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Metrics
The compound shares structural motifs with several tert-butyl carbamates and brominated heterocycles. Key analogues, along with their similarity scores (calculated via molecular fingerprinting or substructure matching), are summarized below:
| CAS No. | Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 78839-75-5 | tert-Butyl (2-bromophenyl)carbamate | 0.89 | Bromophenyl vs. bromoquinazolinone core |
| 401811-77-6 | tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate | 0.86 | Benzo[d][1,3]dioxole vs. quinazolinone ring system |
| 719310-31-3 | tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate | 0.82 | Oxazine ring lacking the 2-oxo group |
| 19932-85-5 | 6-Bromobenzo[d]oxazol-2(3H)-one | 0.83 | Oxazolone core without carbamate protection |
| 54840-15-2 | tert-Butyl (4-hydroxyphenyl)carbamate | 0.78 | Hydroxyphenyl vs. bromoquinazolinone; no heterocycle |
Notes:
- Higher similarity scores (e.g., 0.89 for CAS 78839-75-5) reflect shared bromoaromatic and carbamate groups but differ in core heterocycles.
- Lower scores (e.g., 0.78 for CAS 54840-15-2) indicate divergence in both substituents and scaffold topology.
Reactivity and Functional Group Analysis
- Bromine Reactivity: The 6-bromo substituent in the target compound enables palladium-catalyzed cross-coupling, similar to CAS 719310-31-3 . However, the quinazolinone core may impose steric constraints compared to simpler bromophenyl derivatives.
- Carbamate Stability : Unlike unprotected amines (e.g., 6-bromobenzo[d]oxazol-2(3H)-one), the tert-butyl group enhances stability under acidic conditions, a feature critical for multi-step syntheses .
Biological Activity
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 340.18 g/mol. This compound has been studied for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromo substituent on the quinazoline moiety, which may enhance its solubility and bioactivity compared to other derivatives. The compound's structural attributes can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BrN₃O₃ |
| Molecular Weight | 340.18 g/mol |
| CAS Number | 2680695-26-3 |
| Notable Functional Groups | Carbamate, Quinazoline |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines. In vitro assays revealed that the compound demonstrated cytotoxic effects against human cancer cell lines with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
Antimicrobial studies have also been conducted on related quinazoline derivatives, indicating potential activity against both bacterial and fungal strains. In particular, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria . The specific activity of this compound in this regard remains to be fully elucidated but suggests promising applications in treating infections.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, studies have indicated that certain quinazoline derivatives act as inhibitors of kinases involved in cancer progression . The mechanism of action typically involves competitive inhibition where the compound mimics natural substrates.
Case Studies
Several case studies highlight the biological activities attributed to similar compounds:
- Anticancer Study : A derivative of quinazoline was tested against breast cancer cell lines and showed a significant reduction in cell viability with an IC50 value of 12 µM, suggesting a potent anticancer effect .
- Antimicrobial Evaluation : A related compound exhibited a zone of inhibition ranging from 15 mm to 25 mm against various bacterial strains including E. coli and S. aureus, indicating strong antimicrobial properties .
- Enzyme Inhibition : A study on enzyme inhibition revealed that a similar quinazoline derivative inhibited a key kinase involved in cell signaling pathways with an IC50 value of 20 µM .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate?
- Methodology : A common approach involves Boc (tert-butoxycarbonyl) protection of the amine group in quinazolinone derivatives. For example, coupling 6-bromo-1,2-dihydroquinazolin-4-amine with Boc anhydride (Boc₂O) in the presence of a base like Na₂CO₃ in DMF at room temperature. Workup includes washing with citric acid and NaHCO₃, followed by column chromatography for purification .
- Key Considerations : Optimize stoichiometry (e.g., 1.05–1.1 equivalents of Boc₂O) to minimize side reactions. Monitor reaction progress via TLC or LC-MS .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR Analysis :
- ¹H NMR : Look for the tert-butyl singlet at δ ~1.38 ppm (9H, C(CH₃)₃). The quinazolinone NH proton appears as a broad signal near δ 6.94 ppm (J = 7.9 Hz), while aromatic protons resonate at δ 7.5–8.5 ppm depending on substitution .
- ¹³C NMR : The carbonyl carbons (C=O) of the carbamate and quinazolinone typically appear at δ 152–160 ppm .
Q. What are the stability considerations for this compound under different storage conditions?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic conditions, which can cleave the carbamate .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor purity via HPLC. Use desiccants in storage vials .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving this carbamate derivative?
- Troubleshooting :
- Side Reactions : If bromo-substituted quinazolinones undergo unintended substitution, use milder bases (e.g., DMAP) or lower temperatures (0–25°C) .
- Purification Challenges : Switch to reverse-phase chromatography if polar byproducts persist. For diastereomers, employ chiral HPLC or crystallization .
Q. What analytical techniques resolve structural ambiguities in tert-butyl carbamate derivatives?
- X-Ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures. Ensure high-resolution data (≤ 1.0 Å) for accurate assignment of bromine positional disorder .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. For fragmentation patterns, use ESI-MS/MS to distinguish between Boc-protected and deprotected species .
Q. How does the bromo substituent influence the reactivity of the quinazolinone core?
- Electrophilic Reactivity : The 6-bromo group directs further functionalization (e.g., Suzuki coupling at C6). However, steric hindrance may reduce reactivity; pre-activate with PdCl₂(PPh₃)₂ and microwave heating (100°C, 30 min) .
- Nucleophilic Substitution : In polar aprotic solvents (DMF/DMSO), Br can be replaced by amines or alkoxides. Monitor competing Boc deprotection under basic conditions .
Q. What safety precautions are necessary when handling tert-butyl carbamate derivatives?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., DCM, DMF) .
- Spill Management : Absorb solids with inert material (vermiculite), seal in containers, and dispose via hazardous waste protocols. For skin contact, rinse immediately with water .
Q. How can researchers employ this compound in synthesizing complex heterocycles?
- Case Study : Use as a precursor for kinase inhibitors. After Boc deprotection (TFA/DCM, 0°C), couple the free amine with activated esters (e.g., 4-nitrophenyl chloroformate) to generate urea or thiourea derivatives .
- Methodological Insight : For multi-step syntheses, prioritize orthogonal protecting groups (e.g., Fmoc for amines) to avoid premature deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
